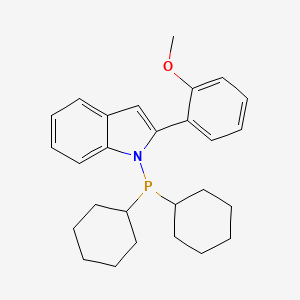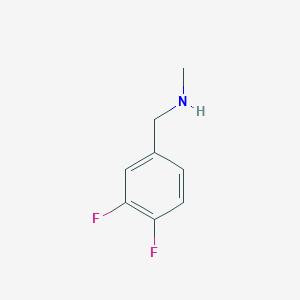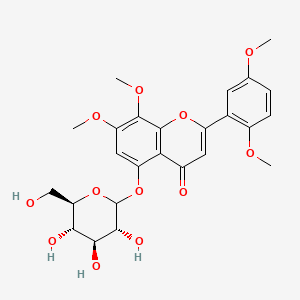
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a flavonoid compound found in various plants, including Andrographis paniculata. This compound has gained attention due to its potential therapeutic and environmental applications. It is known for its unique structure, which includes multiple methoxy groups and a glucoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside typically involves the extraction from natural sources such as Andrographis paniculata. The extraction process may include solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.
Industrial Production Methods
The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to modulate various molecular pathways.
Industry: It is used in the development of natural products and supplements due to its health benefits.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects . The compound’s methoxy groups enhance its lipophilicity, allowing it to interact more effectively with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Luteolin-7-O-glucoside
- Luteolin-7-O-glucuronide
- Diosmin
- Neodiosmin
- Andrographidine E
Uniqueness
Compared to similar compounds, 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside stands out due to its unique combination of methoxy groups and a glucoside moiety. This structure enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
942626-75-7 |
|---|---|
Molecular Formula |
C25H28O12 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C25H28O12/c1-31-11-5-6-14(32-2)12(7-11)15-8-13(27)19-16(9-17(33-3)23(34-4)24(19)35-15)36-25-22(30)21(29)20(28)18(10-26)37-25/h5-9,18,20-22,25-26,28-30H,10H2,1-4H3/t18-,20-,21+,22-,25-/m1/s1 |
InChI Key |
DQPWNQUJEGIJPF-ZOINAQCCSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


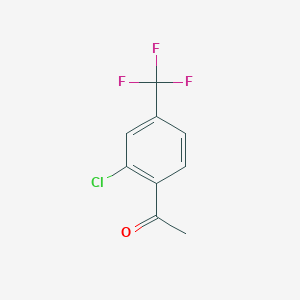
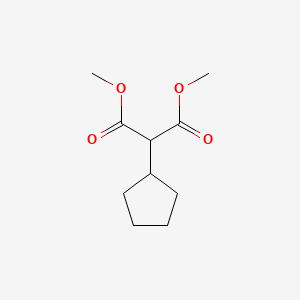

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)
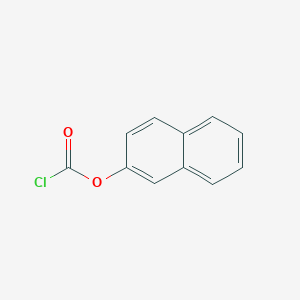
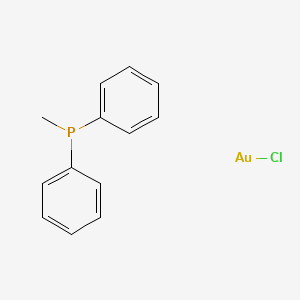
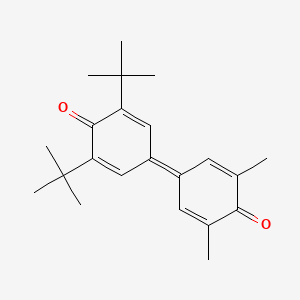
![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)


